N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide
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Overview
Description
N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes benzylamino, carbonyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between benzylamine and a suitable carbonyl compound, followed by the introduction of the methylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or methylphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((Phenylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide
- N-(1-((Benzylamino)carbonyl)-2-(3-methylphenyl)vinyl)-4-methylbenzamide
- N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-3-methylbenzamide
Uniqueness
N-(1-((Benzylamino)carbonyl)-2-(4-methylphenyl)vinyl)-4-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
307953-51-1 |
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Molecular Formula |
C25H24N2O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H24N2O2/c1-18-8-12-20(13-9-18)16-23(25(29)26-17-21-6-4-3-5-7-21)27-24(28)22-14-10-19(2)11-15-22/h3-16H,17H2,1-2H3,(H,26,29)(H,27,28)/b23-16+ |
InChI Key |
JRMMWMZQRKWHKM-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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